molecular formula C9H10N2O2 B1295683 7-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 30450-62-5

7-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1295683
M. Wt: 178.19 g/mol
InChI Key: WSWMGHRLUYADNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538121B2

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (6.5 g, 0.049 mol) in concentrated sulfuric acid (118 ml) cooled to 0° C. was added a solution of concentrated nitric acid (4.9 ml) in concentrated sulfuric acid (12 ml) dropwise over 0.3 h so as to maintain the temperature at 0-5° C. On completion of addition, the reaction mixture was poured onto crushed ice then neutralised with solid potassium carbonate. EtOAc (500 ml) was added and the mixture was filtered to remove undissolved solids then extracted with further EtOAc (4×500 ml). The combined extracts were dried over MgSO4 and concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 5% EtOAc/60-80° C. petroleum ether gave the title compound as an orange solid (5.46 g). 1H NMR (250 MHz, CDCl3) δ(ppm): 7.40 (dd, 1H), 7.26 (d, 1H), 7.02 (d, 1H), 4.16 (br, 1H), 3.35 (m, 2H), 2.81 (t, 2H), 1.95 (m, 2H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[N+:11]([O-])([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+].CCOC(C)=O>S(=O)(=O)(O)O>[N+:11]([C:8]1[CH:9]=[C:10]2[C:5]([CH2:4][CH2:3][CH2:2][NH:1]2)=[CH:6][CH:7]=1)([O-:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
118 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
12 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove undissolved solids
EXTRACTION
Type
EXTRACTION
Details
then extracted with further EtOAc (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
WASH
Type
WASH
Details
Elution with 5% EtOAc/60-80° C. petroleum ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCCNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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